molecular formula C9H8FNO B1447668 (7-Fluoro-1H-indol-2-yl)methanol CAS No. 1784433-13-1

(7-Fluoro-1H-indol-2-yl)methanol

Cat. No. B1447668
M. Wt: 165.16 g/mol
InChI Key: YNYWCKVYCYZQGH-UHFFFAOYSA-N
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Description

“(7-Fluoro-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H8FNO . It has a molecular weight of 165.16 . This compound is also known as 1H-Indole-2-methanol, 7-fluoro- .


Molecular Structure Analysis

The molecular structure of “(7-Fluoro-1H-indol-2-yl)methanol” consists of a 1H-indol-2-yl group and a fluoro group at the 7th position . The exact mass of the compound is 165.058990 .


Physical And Chemical Properties Analysis

“(7-Fluoro-1H-indol-2-yl)methanol” has a density of 1.4±0.1 g/cm3 and a boiling point of 363.8±27.0 °C at 760 mmHg . The flash point of the compound is 173.8±23.7 °C . The compound’s LogP value is 1.01, indicating its lipophilicity . The vapour pressure is 0.0±0.9 mmHg at 25°C , and the index of refraction is 1.674 .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Research demonstrates the effectiveness of compounds derived from fluoroindoles, such as 7-fluoroindole derivatives, in antimicrobial and antiproliferative activities. These studies include the synthesis and evaluation of various fluoroindole compounds for their potential in combating microbial infections and suppressing tumor growth (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Synthesis of Fluoromethyl Indol-3-yl Ketones

Fluorinated indoles, such as those incorporating 7-fluoro-1H-indol-2-yl groups, are used in the synthesis of fluoromethyl indol-3-yl ketones. These compounds are synthesized under catalyst- and additive-free conditions, demonstrating the utility of fluoroindoles in organic synthesis (Yao, Ren, Wang, & Guan, 2016).

Pharmacological Screening and Computational Analysis

Fluoroindole derivatives are also subject to pharmacological screening and computational analysis for their potential therapeutic uses. This includes evaluating their antibacterial activities against various bacterial strains and assessing their anti-enzymatic potential against different enzymes, indicating their potential as therapeutic agents (Rubab et al., 2017).

Enantioselective Catalytic Reductions

(7-Fluoro-1H-indol-2-yl)methanol and its derivatives are also explored in enantioselective catalytic reductions. These studies focus on creating chiral secondary alcohols from prochiral ketones, demonstrating the versatility of fluoroindoles in stereoselective synthesis (Martens, Dauelsberg, Behnen, & Wallbaum, 1992).

Fluoroalcohol-Induced Olefin Epoxidation

Research into the reactivity of fluoroalcohols, such as those derived from 7-fluoroindoles, reveals their role in enabling olefin epoxidation by hydrogen peroxide. This showcases the catalytic potential of fluoroalcohols in synthetic organic chemistry (de Visser, Kaneti, Neumann, & Shaik, 2003).

Future Directions

Indole derivatives, such as “(7-Fluoro-1H-indol-2-yl)methanol”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, future research could focus on exploring the potential applications of “(7-Fluoro-1H-indol-2-yl)methanol” in various fields, including pharmaceuticals and biotechnology.

properties

IUPAC Name

(7-fluoro-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYWCKVYCYZQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Fluoro-1H-indol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Cui, F Lai, X Wang, X Chen, B Xu - European Journal of Medicinal …, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are involved in the key steps of tryptophan metabolism and are potential new targets for tumor …
Number of citations: 30 www.sciencedirect.com

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